molecular formula C18H18Cl2FN3O B2947151 N-(2,3-二氯苯基)-2-[4-(4-氟苯基)哌嗪-1-基]乙酰胺 CAS No. 303091-19-2

N-(2,3-二氯苯基)-2-[4-(4-氟苯基)哌嗪-1-基]乙酰胺

货号 B2947151
CAS 编号: 303091-19-2
分子量: 382.26
InChI 键: MWBWUUGFDQJHPI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses or applications in industry or research.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound undergoes.


科学研究应用

抗菌和抗癌应用

Mehta 等人 (2019 年) 的一项研究合成了一系列乙酰胺衍生物,并评估了它们的抗菌和抗癌活性。结果表明,某些化合物显示出显着的抗菌活性,与环丙沙星和氟康唑等标准药物相当。此外,化合物 5 在合成化合物中显示出显着的抗癌活性,尽管低于 5-氟尿嘧啶和 tomudex 等标准药物。分子对接研究表明,化合物 5 和 7 显示出良好的抗癌效力,可能作为抗癌分子的合理药物设计的先导 (Mehta 等人,2019 年)

合成和 CNS 药剂的评估

Verma 等人 (2017 年) 的另一项研究合成了一系列 N-(2-苯甲酰基-4-氯苯基)-2-(4-(取代苯基)哌嗪-1-基)乙酰胺,并将其评估为中枢神经系统 (CNS) 药剂。对合成的化合物进行了抗焦虑和骨骼肌松弛活性评估,化合物 3h 在这些领域显示出有效的活性。分子对接研究表明,目标化合物正确对接到 GABAA 受体的结合口袋中,表明它们作为 CNS 药剂的潜力 (Verma 等人,2017 年)

通过 VEGFR-2-TK 抑制的抗增殖活性

Hassan 等人 (2021 年) 合成了一系列新的乙酰胺衍生物,通过 VEGFR-2-TK 抑制具有抗增殖活性。研究发现,所有目标化合物的抗癌活性均高于其前体,某些化合物的细胞毒活性高于星形孢菌素对乳腺癌 T-47D 细胞系的活性。二卤代衍生物被认为特别有效,细胞周期分析表明,两种化合物诱导了显着的早期和晚期凋亡水平,表明有希望的抗增殖候选药物 (Hassan 等人,2021 年)

安全和危害

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


未来方向

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or reduce its hazards.


属性

IUPAC Name

N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2FN3O/c19-15-2-1-3-16(18(15)20)22-17(25)12-23-8-10-24(11-9-23)14-6-4-13(21)5-7-14/h1-7H,8-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBWUUGFDQJHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。